Cas no 97375-57-0 (4-(4-phenoxyphenyl)-1H-imidazole)

4-(4-Phenoxyphenyl)-1H-imidazole is a heterocyclic aromatic compound featuring an imidazole core substituted with a 4-phenoxyphenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its rigid, planar conformation enhances binding affinity in molecular interactions, while the phenoxy moiety offers opportunities for further functionalization. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in medicinal chemistry and material science applications.
4-(4-phenoxyphenyl)-1H-imidazole structure
97375-57-0 structure
Product name:4-(4-phenoxyphenyl)-1H-imidazole
CAS No:97375-57-0
MF:C15H12N2O
MW:236.268583297729
CID:6074908
PubChem ID:139618266

4-(4-phenoxyphenyl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-phenoxyphenyl)-1H-imidazole
    • 97375-57-0
    • EN300-1863576
    • Inchi: 1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-16-11-17-15/h1-11H,(H,16,17)
    • InChI Key: XTRKXONZZLYWMT-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C1=CN=CN1

Computed Properties

  • Exact Mass: 236.094963011g/mol
  • Monoisotopic Mass: 236.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 37.9Ų

4-(4-phenoxyphenyl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1863576-2.5g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
2.5g
$2548.0 2023-09-18
Enamine
EN300-1863576-10.0g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
10g
$5590.0 2023-06-01
Enamine
EN300-1863576-10g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
10g
$5590.0 2023-09-18
Enamine
EN300-1863576-5.0g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
5g
$3770.0 2023-06-01
Enamine
EN300-1863576-1g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
1g
$1299.0 2023-09-18
Enamine
EN300-1863576-0.05g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
0.05g
$1091.0 2023-09-18
Enamine
EN300-1863576-0.25g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
0.25g
$1196.0 2023-09-18
Enamine
EN300-1863576-0.5g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
0.5g
$1247.0 2023-09-18
Enamine
EN300-1863576-1.0g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
1g
$1299.0 2023-06-01
Enamine
EN300-1863576-0.1g
4-(4-phenoxyphenyl)-1H-imidazole
97375-57-0
0.1g
$1144.0 2023-09-18

Additional information on 4-(4-phenoxyphenyl)-1H-imidazole

Comprehensive Overview of 4-(4-Phenoxyphenyl)-1H-Imidazole (CAS No. 97375-57-0): Properties, Applications, and Industry Insights

4-(4-Phenoxyphenyl)-1H-imidazole (CAS No. 97375-57-0) is a specialized organic compound featuring a unique molecular structure combining imidazole and phenoxyphenyl moieties. This heterocyclic compound has garnered significant attention in pharmaceutical and materials science research due to its versatile chemical properties. The imidazole ring serves as a critical pharmacophore, while the phenoxyphenyl group enhances lipophilicity and binding affinity, making it valuable for drug discovery and advanced material development.

Recent studies highlight the compound's potential in addressing modern healthcare challenges, particularly in antimicrobial resistance and chronic inflammation. Researchers are investigating 4-(4-phenoxyphenyl)-1H-imidazole derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), aligning with current trends in non-steroidal anti-inflammatory drug (NSAID) development. The compound's structural features enable selective enzyme inhibition while potentially reducing gastrointestinal side effects—a key concern in pain management therapeutics.

From a materials science perspective, the 97375-57-0 compound demonstrates promising applications in organic electronics. Its conjugated system and thermal stability make it suitable for developing organic light-emitting diodes (OLEDs) and photovoltaic materials. Industry reports suggest growing interest in such imidazole-based compounds for next-generation display technologies, particularly in flexible electronics—a market projected to exceed $50 billion by 2027.

Synthetic methodologies for 4-(4-phenoxyphenyl)-1H-imidazole typically involve palladium-catalyzed cross-coupling reactions or multi-step condensation processes. Recent advancements in green chemistry have introduced more sustainable synthesis routes, including microwave-assisted reactions and biocatalytic approaches. These developments respond to increasing environmental regulations and the pharmaceutical industry's push toward green synthesis practices.

The compound's physicochemical properties—including a molecular weight of 236.27 g/mol, moderate lipophilicity (LogP ~3.2), and melting point range of 180-185°C—make it suitable for various formulation strategies. Its structure-activity relationship (SAR) has been extensively studied, particularly for optimizing bioavailability and blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Analytical characterization of CAS 97375-57-0 typically employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Recent publications emphasize the importance of quality control in pharmaceutical applications, with particular attention to polymorph screening and impurity profiling—critical factors in regulatory submissions for new drug applications.

Market analysis indicates growing demand for imidazole-containing compounds in Asia-Pacific pharmaceutical markets, driven by increased R&D investment in targeted therapies. The 4-phenoxyphenyl substitution pattern appears particularly valuable in kinase inhibitor development, a therapeutic area experiencing rapid growth in oncology and autoimmune disease treatments.

Future research directions for 4-(4-phenoxyphenyl)-1H-imidazole may explore its potential in proteolysis targeting chimera (PROTAC) drug design and metal-organic framework (MOF) materials. These cutting-edge applications align with current scientific trends in targeted protein degradation and gas storage technologies, respectively. The compound's structural versatility positions it as a valuable building block in these emerging fields.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited